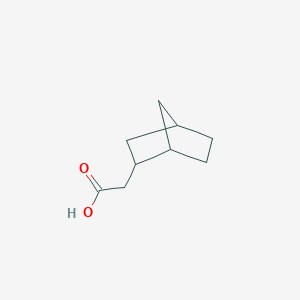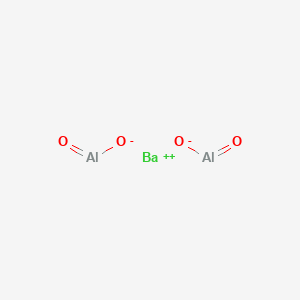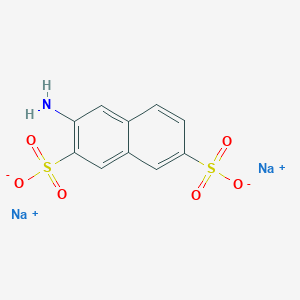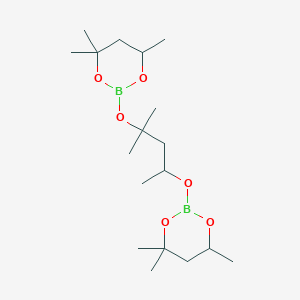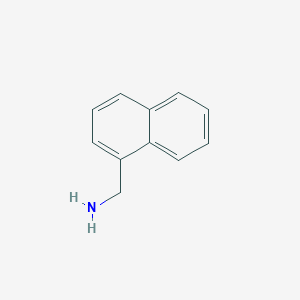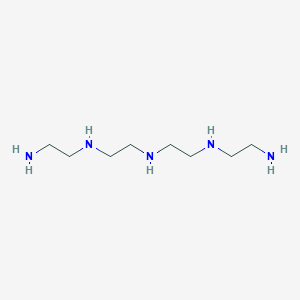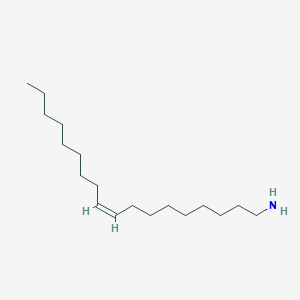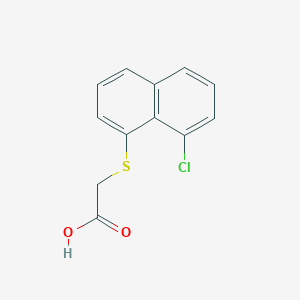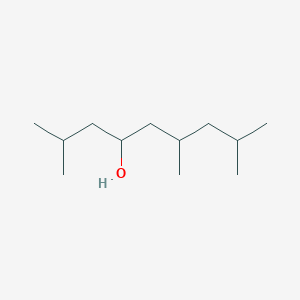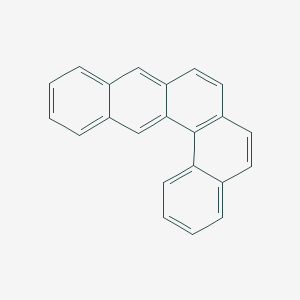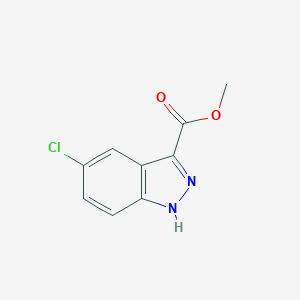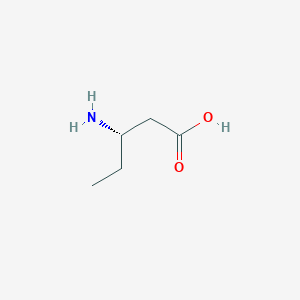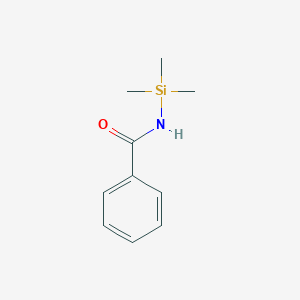
N-trimethylsilylbenzamide
描述
N-trimethylsilylbenzamide is a chemical compound that is used in scientific research for various applications. It is a derivative of benzamide and contains a trimethylsilyl group, which makes it highly reactive and useful in many different fields of study. In
科学研究应用
N-trimethylsilylbenzamide has many different scientific research applications. One of the most common uses is as a reagent in organic chemistry reactions. It is used to protect carbonyl groups in organic molecules, which can then be selectively deprotected using mild acid conditions. This makes it a valuable tool in the synthesis of complex organic molecules.
Another application of N-trimethylsilylbenzamide is in the study of protein-ligand interactions. It can be used to modify small molecules and peptides, allowing them to bind to specific protein targets. This makes it a useful tool in drug discovery and development.
作用机制
N-trimethylsilylbenzamide works by reacting with carbonyl groups in organic molecules. The trimethylsilyl group is highly reactive and can form a stable covalent bond with the carbonyl group. This protects the carbonyl group from further reactions, allowing for selective deprotection under mild acid conditions.
生化和生理效应
N-trimethylsilylbenzamide does not have any known biochemical or physiological effects. It is used solely as a reagent in scientific research applications and is not intended for use in humans or animals.
实验室实验的优点和局限性
One of the main advantages of N-trimethylsilylbenzamide is its high reactivity. It can be used to protect carbonyl groups in organic molecules, allowing for selective deprotection under mild acid conditions. This makes it a valuable tool in the synthesis of complex organic molecules.
However, there are also some limitations to the use of N-trimethylsilylbenzamide. It is highly reactive and can be difficult to handle, requiring careful handling and storage. It is also sensitive to moisture and air, which can cause it to degrade over time.
未来方向
There are many potential future directions for the use of N-trimethylsilylbenzamide in scientific research. One area of interest is in the development of new drugs and therapies. N-trimethylsilylbenzamide can be used to modify small molecules and peptides, allowing them to bind to specific protein targets. This makes it a useful tool in drug discovery and development.
Another potential future direction is in the study of protein-ligand interactions. N-trimethylsilylbenzamide can be used to modify small molecules and peptides, allowing them to bind to specific protein targets. This makes it a useful tool in the study of protein structure and function.
Conclusion:
In conclusion, N-trimethylsilylbenzamide is a valuable tool in scientific research. It has many different applications, including as a reagent in organic chemistry reactions and in the study of protein-ligand interactions. Its high reactivity makes it a valuable tool in the synthesis of complex organic molecules. While there are some limitations to its use, there are also many potential future directions for its application in scientific research.
属性
CAS 编号 |
1011-57-0 |
|---|---|
产品名称 |
N-trimethylsilylbenzamide |
分子式 |
C10H15NOSi |
分子量 |
193.32 g/mol |
IUPAC 名称 |
N-trimethylsilylbenzamide |
InChI |
InChI=1S/C10H15NOSi/c1-13(2,3)11-10(12)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,11,12) |
InChI 键 |
BLUMSOONSFWPGU-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)NC(=O)C1=CC=CC=C1 |
规范 SMILES |
C[Si](C)(C)NC(=O)C1=CC=CC=C1 |
同义词 |
N-Trimethylsilylbenzamide |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


